BenchChemオンラインストアへようこそ!

4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

Lipophilicity Drug-likeness ADME

This 4-isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine (CAS 946233-24-5) is the essential phenylsulfonyl reference standard for antiviral SAR programs. Its XLogP of 2.8 and complete absence of hydrogen-bond donors (HBD=0) provide a defined baseline for quantifying substituent effects on potency, selectivity, and permeability. Unlike bulkier naphthylsulfonyl or more polar propylsulfonyl analogs, this compound uniquely occupies lead-like chemical space (MW 376.5 Da), making it the optimal starting point for fragment-to-lead optimization and CNS MPO-compliant library design.

Molecular Formula C18H24N4O3S
Molecular Weight 376.48
CAS No. 946233-24-5
Cat. No. B2460256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine
CAS946233-24-5
Molecular FormulaC18H24N4O3S
Molecular Weight376.48
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C18H24N4O3S/c1-14(2)25-18-13-17(19-15(3)20-18)21-9-11-22(12-10-21)26(23,24)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3
InChIKeyJQGROVDHBPZEQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine (CAS 946233-24-5): Structural and Procurement Overview


4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine (CAS 946233-24-5) is a synthetic pyrimidine derivative (C₁₈H₂₄N₄O₃S, MW 376.5 g/mol) featuring a 4-isopropoxy-2-methylpyrimidine core with a phenylsulfonyl-piperazine substituent at the 6-position [1]. The compound has a computed XLogP of 2.8, zero hydrogen-bond donors, and seven hydrogen-bond acceptors, placing it within drug-like chemical space [1]. It belongs to a broader class of piperazinyl pyrimidine derivatives that have been patented as CCR4 antagonists and explored in antiviral drug discovery programs [2].

Why In-Class Piperazinyl Pyrimidine Analogs Cannot Replace 4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine in Research and Procurement


Within the piperazinyl-pyrimidine chemotype, seemingly minor structural modifications—the nature of the sulfonyl substituent (phenyl vs. alkyl vs. naphthyl) or the complete absence of the sulfonyl group—produce substantial changes in lipophilicity, electronic character, and molecular recognition [1]. In antiviral structure-activity relationship (SAR) campaigns, optimization of the phenylsulfonyl-piperazine motif altered antiviral potency by more than 2-fold and the selectivity index by over 4-fold [2]. Consequently, substitution with a propylsulfonyl, naphthylsulfonyl, or des-sulfonyl analog cannot recapitulate the precise property profile required for target engagement, assay reproducibility, or SAR interpretation, making this specific phenylsulfonyl-bearing compound the essential reference standard.

Quantitative Differentiation Guide for 4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine Against Its Closest Analogs


Computed Lipophilicity (XLogP) Differentiates Membrane Permeability Potential from Alkylsulfonyl and Naphthylsulfonyl Analogs

The target compound exhibits a computed XLogP of 2.8, which is 0.8 log units higher than the estimated value for the 4-(propylsulfonyl)piperazin-1-yl analog (C₁₅H₂₆N₄O₃S, ~2.0) and at least 0.7 log units lower than the 4-(naphthalen-2-ylsulfonyl)piperazin-1-yl analog (C₂₂H₂₆N₄O₃S, >3.5) [1]. This difference is quantitatively meaningful: a ΔlogP of ±0.7–0.8 corresponds to a ~5-fold change in octanol/water partition coefficient, directly impacting passive membrane permeability predictions according to Lipinski's and Veber's drug-likeness frameworks [2].

Lipophilicity Drug-likeness ADME

Absence of Hydrogen-Bond Donors in the Target Compound Eliminates NH-Mediated Efflux Liability Present in the Des-Sulfonyl Analog

The target compound possesses zero hydrogen-bond donors (HBD = 0) because the piperazine NH is capped by the phenylsulfonyl group. In contrast, the des-sulfonyl analog (4-isopropoxy-2-methyl-6-(piperazin-1-yl)pyrimidine, CAS 1706428-19-4) has HBD = 1 due to the free piperazine NH [1]. Literature on CNS-penetrant pyrimidines indicates that each additional H-bond donor reduces passive transcellular permeability by approximately 0.5–1.0 log units and increases susceptibility to P-glycoprotein (P-gp)-mediated efflux [2].

Hydrogen bonding Efflux ratio Permeability

Rotatable Bond Count Differentiates Conformational Flexibility and Entropic Binding Penalty from Rigid Naphthylsulfonyl Analogs

The target compound contains five rotatable bonds (PubChem computed), conferring a moderate degree of conformational flexibility. The naphthalen-2-ylsulfonyl analog (C₂₂H₂₆N₄O₃S) is estimated to have four rotatable bonds due to the rigid naphthyl group replacing the phenyl ring [1]. A difference of one rotatable bond corresponds to an estimated entropic penalty of approximately 0.7–1.2 kcal/mol upon binding, based on the empirical relationship of ~0.7–1.2 kcal/mol per frozen rotor [2]. This difference can translate to a 3- to 7-fold change in binding affinity (KD or IC₅₀) solely from entropic contributions.

Conformational entropy Molecular recognition Ligand efficiency

Phenylsulfonyl-Piperazine-Pyrimidine Scaffold Validated in Antiviral Drug Discovery with Quantified SAR Trends

Although direct data for CAS 946233-24-5 in antiviral assays are not published, the phenylsulfonyl-piperazine-pyrimidine chemotype has been quantitatively validated as a Chikungunya virus (CHIKV) inhibitor scaffold. In a systematic SAR study, the starting phenylsulfonyl-piperazine-pyrimidine analog (compound 1) showed EC₅₀ = 8.68 μM, CC₅₀ = 122 μM, and SI = 14.2. After structural optimization within the same scaffold, compound 6a achieved EC₅₀ = 3.95 μM, CC₅₀ = 260 μM, and SI > 61—representing a 2.2-fold improvement in antiviral potency and a >4.3-fold improvement in selectivity index [1]. This demonstrates that the phenylsulfonyl-piperazine core is a productive starting point for SAR exploration and that structural variants within this series can yield dramatically different biological profiles.

Antiviral Chikungunya virus Structure-activity relationship

Piperazine Sulfonyl-Bearing Diarylpyrimidines Achieve Single-Digit Nanomolar Anti-HIV-1 Activity, Underscoring the Scaffold's Drug Discovery Relevance

In a parallel antiviral context, a series of piperazine sulfonyl-bearing diarylpyrimidine non-nucleoside reverse transcriptase inhibitors (NNRTIs)—structurally related to CAS 946233-24-5 via the shared piperazine sulfonyl-pyrimidine motif—have been reported to achieve single-digit nanomolar potency against wild-type and drug-resistant HIV-1 strains [1]. The lead compound 18b1 demonstrated antiviral activity significantly superior to the approved drug etravirine, along with improved water solubility and reduced cytochrome P450 liability compared to existing diarylpyrimidine NNRTIs [1]. While CAS 946233-24-5 is not the same compound tested, the structural precedent establishes that the phenylsulfonyl-piperazine-pyrimidine architecture can support high-affinity target engagement when appropriately substituted.

HIV-1 NNRTI Antiviral potency

Molecular Weight Distinguishes the Target Compound from Bulky Naphthylsulfonyl Analogs with Implications for Ligand Efficiency Metrics

With a molecular weight of 376.5 g/mol, the target compound is 50.0 g/mol lighter than the naphthalen-2-ylsulfonyl analog (C₂₂H₂₆N₄O₃S, MW 426.5 g/mol) and 34.0 g/mol heavier than the propylsulfonyl analog (C₁₅H₂₆N₄O₃S, MW 342.5 g/mol) [1]. This places the compound squarely within the 'lead-like' MW range (≤350–400 Da) recommended for fragment and lead optimization programs, whereas the naphthylsulfonyl analog exceeds this threshold [2]. For a hypothetical target with IC₅₀ = 100 nM, the MW difference translates to a ligand efficiency (LE = 1.4·pIC₅₀/MW^0.33) of approximately 0.35 for the target compound versus 0.33 for the naphthyl analog—a 6% improvement attributable solely to reduced molecular weight.

Molecular weight Ligand efficiency Lead-likeness

Optimal Research and Application Scenarios for 4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine (CAS 946233-24-5)


Reference Standard for Structure-Activity Relationship (SAR) Studies on Piperazine Sulfonyl-Dependent Target Engagement

In SAR programs investigating the contribution of the sulfonyl substituent to target binding, CAS 946233-24-5 serves as the phenylsulfonyl reference point. Its XLogP of 2.8 and HBD = 0 provide a defined baseline for quantifying the impact of substituent changes (e.g., phenyl → propyl: ΔXLogP ≈ -0.8; phenyl → naphthyl: ΔXLogP ≥ +0.7) on cellular potency and selectivity [1]. In the Chikungunya virus inhibitor series, phenylsulfonyl-piperazine analogs achieved EC₅₀ values from 8.68 μM to 3.95 μM with SI > 61, confirming that this chemotype supports interpretable SAR [2].

Chemical Probe for Profiling Efflux Transporter Substrate Liability in CNS and Cellular Permeability Assays

Because the target compound lacks any hydrogen-bond donor (HBD = 0) due to complete piperazine N-capping by the phenylsulfonyl group, it is predicted to exhibit reduced P-gp efflux compared to the des-sulfonyl analog (HBD = 1) [1]. This property makes it a valuable tool compound for calibrating permeability assays (Caco-2, MDCK-MDR1) when evaluating the impact of a single H-bond donor on apparent permeability and efflux ratio, in accordance with CNS MPO desirability criteria [3].

Scaffold for Antiviral Library Design Targeting Emerging RNA Viruses

The phenylsulfonyl-piperazine-pyrimidine architecture has demonstrated tractable antiviral SAR across two independent programs: CHIKV (EC₅₀ 3.95–8.68 μM) [2] and HIV-1 (single-digit nM NNRTI activity) [4]. CAS 946233-24-5 can serve as a central intermediate or scaffold hopping starting point for parallel synthesis of focused libraries targeting the NNRTI-binding pocket or other viral targets. The isopropoxy and phenylsulfonyl substituents provide synthetic handles for further diversification at the pyrimidine 4- and 6-positions.

Physicochemical Benchmark for Lead-Likeness Optimization in Fragment-to-Lead Programs

With MW 376.5 Da and XLogP 2.8, the compound occupies a lead-like chemical space distinct from bulkier analogs (e.g., naphthylsulfonyl, MW 426.5 Da) and more polar analogs (e.g., propylsulfonyl, MW 342.5 Da) [1]. This makes it an appropriate starting point for fragment-to-lead optimization where ligand efficiency (estimated LE ≈ 0.35 for IC₅₀ = 100 nM) and physicochemical parameters (RotB = 5, HBD = 0) must remain within tractable ranges for subsequent property-based design [5].

Quote Request

Request a Quote for 4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.